molecular formula C5H13Cl2N B6188768 3-chloro-3-methylbutan-2-amine hydrochloride CAS No. 2648940-76-3

3-chloro-3-methylbutan-2-amine hydrochloride

Cat. No.: B6188768
CAS No.: 2648940-76-3
M. Wt: 158.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-3-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H13Cl2N It is a hydrochloride salt of 3-chloro-3-methylbutan-2-amine, which is an organic compound containing both amine and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-3-methylbutan-2-amine hydrochloride typically involves the reaction of 3-chloro-3-methylbutan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme can be represented as follows:

3-chloro-3-methylbutan-2-amine+HCl3-chloro-3-methylbutan-2-amine hydrochloride\text{3-chloro-3-methylbutan-2-amine} + \text{HCl} \rightarrow \text{this compound} 3-chloro-3-methylbutan-2-amine+HCl→3-chloro-3-methylbutan-2-amine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-3-methylbutan-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The amine group can be oxidized to form corresponding oxides.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce oxides or other oxidized derivatives.

Scientific Research Applications

3-chloro-3-methylbutan-2-amine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-methylbutan-2-amine hydrochloride
  • 3-chloro-3-methylpentan-2-amine hydrochloride
  • 3-chloro-3-methylbutan-1-amine hydrochloride

Uniqueness

3-chloro-3-methylbutan-2-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of chloro and amine functional groups makes it versatile for various chemical reactions and applications.

Properties

CAS No.

2648940-76-3

Molecular Formula

C5H13Cl2N

Molecular Weight

158.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.